molecular formula C9H9NO2S2 B13316906 N-Methyl-1-benzothiophene-5-sulfonamide

N-Methyl-1-benzothiophene-5-sulfonamide

Cat. No.: B13316906
M. Wt: 227.3 g/mol
InChI Key: SCWOKPUKTKONTR-UHFFFAOYSA-N
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Description

Significance of Benzothiophene (B83047) Scaffold in Chemical Biology and Medicinal Chemistry

The benzothiophene scaffold, an aromatic heterocyclic compound consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, is considered a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This designation stems from its ability to serve as a versatile core for designing ligands that can interact with a wide array of biological targets, including enzymes and receptors. ijpsjournal.comtandfonline.com The structural versatility of the benzothiophene ring allows for various substitutions, leading to the synthesis of numerous derivatives with distinct and potent pharmacological properties. researchgate.netrsc.org

The electron-rich nature of the sulfur atom within the thiophene ring is a key feature, often playing a crucial role in the molecule's interaction with biological targets through various non-covalent forces. researchgate.net Research has demonstrated that benzothiophene derivatives possess a broad spectrum of biological activities. rsc.orgnih.gov These activities are extensive and have positioned the scaffold as a focal point for the development of new therapeutic agents across multiple disease areas. nih.govresearchgate.net

Marketed drugs based on this scaffold include Raloxifene, used for osteoporosis, and Zileuton, an anti-asthma medication, highlighting its clinical relevance. ijpsjournal.comktu.edu The ongoing investigation into benzothiophene derivatives continues to yield compounds with potential applications in treating a multitude of conditions, solidifying the scaffold's importance in modern drug discovery. nih.govnih.gov

Table 1: Documented Biological Activities of Benzothiophene Derivatives

Biological Activity Reference
Anti-cancer nih.govresearchgate.netijpsjournal.com
Anti-inflammatory nih.govresearchgate.netijpsjournal.com
Anti-microbial / Anti-bacterial nih.govijpsjournal.comnih.gov
Anti-tubercular nih.govresearchgate.netijpsjournal.com
Anti-diabetic nih.govijpsjournal.comnih.gov
Anti-convulsant nih.govresearchgate.netijpsjournal.com
Neuroprotective ijpsjournal.com
Anti-oxidant nih.govresearchgate.net
Antifungal nih.gov

Therapeutic and Research Importance of the Sulfonamide Moiety in Heterocyclic Compounds

The sulfonamide functional group (-SO₂NH₂) has a storied history in medicine, beginning with the discovery of sulfa drugs, the first class of synthetic antimicrobial agents to be widely used. ajchem-b.comeverydayhealth.com These compounds function by acting as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for folic acid synthesis in bacteria. everydayhealth.comdrugs.com This mechanism effectively halts bacterial growth and proliferation. drugs.comrxlist.com

While the rise of other antibiotics has shifted their primary role, sulfonamides remain clinically relevant for treating conditions like urinary tract infections. everydayhealth.comdrugs.com Beyond their antibacterial origins, sulfonamides have proven to be a vital component in a vast range of modern therapeutics for non-infectious diseases. drugs.comclevelandclinic.org The chemical properties of the sulfonamide group allow it to serve as a versatile building block in drug design. ajchem-b.com

When incorporated into heterocyclic compounds, the sulfonamide moiety can significantly influence the molecule's pharmacological profile. Thousands of sulfonamide derivatives have been developed, exhibiting a wide array of biological activities. ajchem-b.com They are key components in drugs designed as anticancer agents, diuretics, anticonvulsants, and hypoglycemic agents. drugs.comrxlist.com Furthermore, sulfonamides are extensively studied as inhibitors of various enzymes, such as carbonic anhydrases, which are implicated in conditions like glaucoma and certain cancers. ajchem-b.comresearchgate.net The ability of the sulfonamide group to form strong interactions with biological targets ensures its continued importance in the design of novel, potent, and selective therapeutic agents. nih.gov

Table 2: Selected Therapeutic Applications of Sulfonamide-Containing Drugs

Therapeutic Area Example Application Reference
Bacterial Infections Treatment of urinary tract infections everydayhealth.comdrugs.com
Inflammatory Conditions Management of ulcerative colitis and rheumatoid arthritis drugs.comclevelandclinic.org
Diabetes Type 2 diabetes management drugs.comclevelandclinic.org
Fluid Retention (Diuretics) Treatment of high blood pressure and heart failure drugs.comclevelandclinic.org
Cancer Investigated as carbonic anhydrase and protease inhibitors ajchem-b.comrxlist.comresearchgate.net
Pain and Inflammation Selective COX-2 inhibitors drugs.comresearchgate.net
Viral Infections Antiretroviral agents for HIV clevelandclinic.orgresearchgate.net

Overview of the N-Methyl-1-benzothiophene-5-sulfonamide Compound Class within Broader Benzothiophene Sulfonamide Research

The class of benzothiophene sulfonamides, which includes this compound, represents a logical convergence of the two powerful pharmacophores discussed. Research into this specific class aims to leverage the favorable biological targeting properties of the benzothiophene core with the proven therapeutic potential of the sulfonamide moiety.

This compound itself is a defined chemical compound available for research purposes. bldpharm.com Its structure features the sulfonamide group attached at the 5-position of the benzothiophene ring and a methyl group attached to the sulfonamide nitrogen (an N-methyl substitution).

Table 3: Chemical Properties of this compound

Property Value Reference
CAS Number 1862724-36-4 bldpharm.com
Molecular Formula C₉H₉NO₂S₂ bldpharm.com

While extensive published studies focusing solely on this compound are not widespread, research on closely related analogues provides significant insight into the potential of this compound class. For instance, studies on benzo[b]thiophenesulfonamide 1,1-dioxide derivatives have explored their cytotoxic activity against human tumor cell lines. researchgate.net In that research, it was found that introducing lipophilic substituents onto the sulfonamide nitrogen significantly enhanced cytotoxic activity. researchgate.net This finding suggests that the N-methyl group in this compound could play a role in modulating its biological effect. Furthermore, the position of the sulfonamide group on the benzothiophene ring was also shown to cause variations in cytotoxicity, indicating that the placement at position 5 is a key structural determinant. researchgate.net

The broader class of substituted benzothiophenes has also been investigated for other activities, such as serotonin-norepinephrine-dopamine releasing agents, suggesting that the core scaffold can be tailored for a variety of biological targets. wikipedia.org The synthesis of benzothiophene sulfonamides involves established chemical methods, often reacting a benzothiophene sulfonyl chloride with an appropriate amine to form the final sulfonamide bond. evitachem.comucl.ac.uk The ongoing exploration of this compound class continues to be a subject of interest for developing new molecules with potential therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO2S2

Molecular Weight

227.3 g/mol

IUPAC Name

N-methyl-1-benzothiophene-5-sulfonamide

InChI

InChI=1S/C9H9NO2S2/c1-10-14(11,12)8-2-3-9-7(6-8)4-5-13-9/h2-6,10H,1H3

InChI Key

SCWOKPUKTKONTR-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(C=C1)SC=C2

Origin of Product

United States

Molecular Mechanisms of Action

Direct Target Engagement (e.g., Enzyme Active Site Binding, Protein-Ligand Interaction)

The sulfonamide moiety is a key pharmacophore that enables direct interaction with the active sites of various enzymes. This class of compounds is well-known for its ability to act as competitive inhibitors for enzymes whose natural substrates have a similar chemical structure.

One of the primary mechanisms of action for sulfonamide-containing compounds is the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in microorganisms. The sulfonamide group mimics para-aminobenzoic acid (PABA), the natural substrate of DHPS. This mimicry allows the sulfonamide molecule to bind to the active site of the enzyme, thereby blocking the synthesis of dihydrofolic acid, a precursor to folic acid. This inhibition ultimately disrupts DNA synthesis and repair in susceptible organisms.

Furthermore, benzothiophene (B83047) sulfonamide derivatives have been investigated for their inhibitory effects on other enzymes. For instance, certain sulfonamides have shown the ability to inhibit carbonic anhydrases, a family of metalloenzymes involved in various physiological processes. The interaction typically involves the coordination of the sulfonamide group to the zinc ion within the enzyme's active site.

Recent research has also explored the interaction of sulfonamide derivatives with kinases, which are key regulators of cellular signaling pathways. Some N-benzylated 5-hydroxybenzothiophene-2-carboxamides have been identified as multi-targeted inhibitors of Clk/Dyrk kinases, suggesting that the benzothiophene scaffold can be tailored to interact with the ATP-binding pocket of these enzymes.

Table 1: Examples of Enzyme Inhibition by Related Sulfonamide Derivatives

Enzyme TargetCompound ClassMechanism of Inhibition
Dihydropteroate Synthase (DHPS)General SulfonamidesCompetitive inhibition by mimicking P-aminobenzoic acid (PABA)
Carbonic AnhydrasesVarious SulfonamidesCoordination of the sulfonamide group to the active site zinc ion
Clk/Dyrk KinasesN-benzylated 5-hydroxybenzothiophene-2-carboxamidesInteraction with the ATP-binding pocket

Modulation of Cellular Signaling Pathways (e.g., Inflammasome Activation, Cell Cycle Regulation, Gene Expression)

Beyond direct enzyme inhibition, benzothiophene sulfonamide derivatives can modulate various cellular signaling pathways, contributing to their therapeutic potential, particularly in cancer and inflammatory diseases.

Some sulfonamide-based compounds have been identified as inhibitors of the NLRP3 inflammasome. nih.gov The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines like interleukin-1β (IL-1β). nih.gov Inhibition of the NLRP3 inflammasome by certain sulfonamide derivatives can therefore suppress inflammatory responses. nih.gov

In the context of cancer, novel antitumor sulfonamides have been discovered that target the G1 phase of the cell cycle. nih.gov These compounds can block the progression of cells from the G1 phase to the S phase, thereby inhibiting cell proliferation. nih.gov The precise molecular targets within the G1 checkpoint machinery are a subject of ongoing research but may involve cyclin-dependent kinases (CDKs) and their regulatory partners. researchgate.net

Nucleic Acid Interactions (e.g., DNA Binding and Intercalation)

Certain sulfonamide derivatives have been shown to interact directly with nucleic acids, representing another facet of their molecular mechanism of action. Studies on newly synthesized sulfonamide derivatives have demonstrated their ability to bind to DNA through a combination of intercalation and groove binding. nih.gov

Spectroscopic and electrochemical analyses have indicated that these compounds can insert themselves between the base pairs of the DNA double helix (intercalation) and also fit into the minor or major grooves of the DNA structure. nih.gov These interactions can lead to conformational changes in the DNA, potentially interfering with replication, transcription, and DNA repair processes. Molecular docking studies have further elucidated the potential binding modes, showing hydrogen bonding and hydrophobic interactions between the sulfonamide derivatives and DNA base pairs. nih.gov

Table 2: DNA Binding Parameters for a Representative Sulfonamide Derivative (YM-1)

ParameterValueMethod
Binding Constant (Kb)HighUV-Vis and Fluorescence Spectroscopy
Gibbs Free Energy (ΔG)NegativeCalculated from Kb
Binding ModeMixed Intercalation and Groove BindingSpectroscopic and Viscometric Studies

Note: Data is for a representative 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide derivative (YM-1), as specific data for N-Methyl-1-benzothiophene-5-sulfonamide was not available. nih.gov

Oxidative Stress Modulation (e.g., Reactive Oxygen Species Scavenging)

Benzo[b]thiophenesulphonamide 1,1-dioxide derivatives have been found to induce a significant increase in the production and accumulation of intracellular reactive oxygen species (ROS). nih.gov This elevation in ROS can trigger apoptotic pathways in tumor cells. nih.gov The process involves mitochondrial dysfunction, including the dissipation of mitochondrial membrane potential and the release of cytochrome c, which are key events in the intrinsic apoptotic cascade. nih.gov The antioxidant N-acetyl-cysteine has been shown to abrogate these effects, confirming the essential role of ROS as mediators in the induced apoptosis. nih.gov

Interestingly, some of these derivatives have also been shown to inhibit a tumor-associated NADH oxidase (tNOX), an enzyme located at the plasma membrane. nih.gov The inhibition of tNOX by these compounds is dependent on the cellular redox state and is correlated with their cytotoxic effects, suggesting a potential link between tNOX inhibition and the induction of oxidative stress. nih.gov

Structure Activity Relationship Sar Investigations

Impact of Sulfonamide Substitutions (Emphasis on N-alkylation and N-methylation effects)

The sulfonamide group is a critical pharmacophore in many biologically active molecules, and its substitution pattern significantly modulates activity. In the context of benzothiophene (B83047) sulfonamides, modifications to the sulfonamide nitrogen have been a key area of investigation.

N-alkylation and N-methylation, in particular, have been shown to have a profound impact on the compound's properties. The introduction of alkyl groups on the sulfonamide nitrogen can alter several key parameters, including lipophilicity, hydrogen bonding capacity, and metabolic stability. For instance, in a series of benzo[b]thiophenesulphonamide 1,1-dioxides, it was found that introducing lipophilic substituents on the sulfonamide nitrogen significantly enhanced cytotoxic activity against a panel of human tumor cell lines. researchgate.net This suggests that increasing the lipophilicity at this position can lead to improved cell permeability or a better fit within the hydrophobic pockets of the target protein.

Specifically, N-methylation provides a balance between increased lipophilicity and the retention of some potential for hydrogen bond interactions. While a primary sulfonamide (-SO₂NH₂) can act as both a hydrogen bond donor and acceptor, an N-methylated sulfonamide (-SO₂NHCH₃) can still act as a hydrogen bond donor. This subtle modification can fine-tune the binding affinity and selectivity of the compound for its biological target. The general principle is that the size and nature of the N-alkyl group must be optimized for a specific target, as bulky substituents may introduce steric hindrance that is detrimental to activity.

Role of the Benzothiophene Core and Ring Substituents (e.g., halogenation, alkyl groups, position of sulfonamide moiety)

The position of the sulfonamide moiety on the benzothiophene ring is a critical determinant of biological activity. Studies on benzo[b]thiophenesulphonamide 1,1-dioxides have shown that the placement of the sulfonamide group influences cytotoxic effects. For example, when the sulfonamide group was moved from the 6-position to the 5-position, only slight variations in cytotoxicity were observed, indicating that for this particular scaffold and activity, the C-5 and C-6 positions might be somewhat interchangeable. researchgate.net However, in other contexts, such positional isomerism can lead to dramatic differences in potency or selectivity.

Furthermore, substituents on the benzothiophene ring itself can modulate the electronic and steric properties of the entire molecule.

Halogenation: The introduction of halogens (e.g., chlorine, fluorine) can enhance biological activity through several mechanisms. Halogens can increase lipophilicity, facilitating membrane transport. They can also participate in halogen bonding, a specific type of non-covalent interaction with the target protein, thereby increasing binding affinity.

Alkyl Groups: Small alkyl groups like methyl or ethyl can provide beneficial steric interactions within a binding pocket and increase lipophilicity. However, the position and size of the alkyl group must be carefully selected to avoid negative steric clashes.

A free, unsubstituted 3-position on the heterocyclic system has been identified as a requirement for obtaining cytotoxic derivatives in some series of benzothiophene sulfonamides, suggesting this position may be involved in critical binding interactions or metabolic pathways. researchgate.net

Influence of Linker and Bridging Moieties on Biological Activity

In many drug molecules, a linker or bridging moiety is used to connect the core scaffold to another functional group, optimizing the spatial arrangement of these elements for interaction with the target. In the realm of thiophene (B33073) sulfonamides, the nature of the linker has been shown to be instrumental.

Stereochemical Considerations and Enantioselectivity

Stereochemistry plays a paramount role in the interaction between a drug molecule and its biological target, as enzymes and receptors are themselves chiral. The three-dimensional arrangement of atoms in a molecule can lead to enantiomers, which, despite having the same chemical formula and connectivity, can exhibit vastly different biological activities.

While specific data on the enantioselectivity of N-Methyl-1-benzothiophene-5-sulfonamide is not extensively detailed in the provided context, the principles of stereochemistry are highly relevant to its derivatives, especially if chiral centers are introduced. For aryl sulfonamide derivatives targeting certain proteins, the chirality of the molecule can significantly influence its inhibitory activity. In such cases, one enantiomer (e.g., the R-enantiomer) may exhibit significantly higher potency than its mirror image (the S-enantiomer), or vice versa. qub.ac.uk This difference in activity arises because only one enantiomer can achieve the optimal three-point attachment or steric fit within the chiral binding site of the target protein. Therefore, when designing new analogs of benzothiophene sulfonamides, the introduction of chiral centers necessitates the separation and individual testing of each enantiomer to identify the more active stereoisomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is invaluable for understanding the key molecular properties that drive activity and for predicting the potency of novel, unsynthesized compounds.

Both 2D and 3D-QSAR methodologies have been applied to series of benzothiophene derivatives to understand their biological activities. researchgate.netnih.gov

2D-QSAR: This approach correlates biological activity with 2D molecular descriptors that can be calculated from the chemical structure, such as physicochemical properties (e.g., logP), electronic properties, and topological indices. researchgate.net

3D-QSAR: These more advanced methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), take into account the three-dimensional structure of the molecules. nih.gov In these analyses, the molecules are aligned, and their steric and electrostatic fields are calculated and correlated with biological activity. slideshare.net This provides a 3D map that visualizes regions where positive or negative steric bulk, or positive or negative electrostatic charges, are favorable or unfavorable for activity. For benzothiophene derivatives, CoMFA and CoMSIA models have successfully derived predictive models and provided valuable information regarding steric, electrostatic, and hydrophobic properties. nih.gov

Through QSAR studies, specific pharmacophoric features and molecular descriptors have been identified as being crucial for the biological activity of benzothiophene sulfonamides and related structures. A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a drug's biological activity. For arylbenzothiophene derivatives, key pharmacophoric features for inhibitory activity include the presence of a phenolic hydroxyl group, a ketonic linkage, and a piperidine ring connected through an ether linkage. nih.gov

QSAR models have identified several molecular descriptors that correlate with the biological activity of benzothiophene derivatives. These descriptors quantify various aspects of the molecular structure and properties.

Descriptor TypeExample DescriptorSignificance in SAR
Electro-topologicalT_2_N_1Relates to the topology and electronic environment of atoms in the molecule, influencing intermolecular interactions. researchgate.net
Surface AreaPolarSurfaceAreaIncluding P and SQuantifies the polar surface area, which is crucial for cell permeability and interactions with polar residues in the target. researchgate.net
Van der Waals Surface AreaPEOE_VSA_FPOLRepresents the van der Waals surface area contributed by atoms with low partial charge, related to polar interactions. researchgate.net
Van der Waals Surface AreaQ_VSA_FHYDDescribes the van der Waals surface area of hydrophobic atoms, indicating the importance of hydrophobic interactions. researchgate.net
Electroniclog(ω) electrophilicityMeasures the ability of a molecule to accept electrons, which can be important in reaction mechanisms and binding. ekb.eg
Quantum ChemicalSCF (Self-Consistent Field) EnergyRelates to the electronic energy and stability of the molecule. ekb.eg
PhysicochemicalMol RefractivityRelated to the volume of the molecule and its polarizability, influencing dispersion forces in binding. ekb.eg

The identification of these descriptors through robust QSAR models allows medicinal chemists to rationally design new this compound analogs with potentially enhanced activity by optimizing these key physicochemical and structural features. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations (Ligand-Target Binding Mode Prediction)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for predicting the interaction between a ligand, such as N-Methyl-1-benzothiophene-5-sulfonamide, and a biological target, typically a protein or enzyme. The primary goal is to identify the most likely binding pose and estimate the strength of the interaction, often expressed as a docking score.

In studies involving related thiophene (B33073) sulfonamide derivatives, molecular docking has been used to assess binding interactions with various receptors. For instance, investigations into thiophene sulfonamides targeting the enzyme Enoyl acyl carrier protein reductase (InhA) revealed docking scores ranging from -6 to -12 kcal/mol. nih.govresearchgate.net Specific derivatives demonstrated impressive glide scores greater than 11 kcal/mol, indicating strong predicted binding affinity. nih.govresearchgate.net Similarly, docking studies of N-substituted sulfonamides against the potential drug target 1AZM showed binding affinities between -6.8 and -8.2 kcal/mol. researchgate.net For this compound, a typical docking simulation would involve:

Preparation of the Ligand: Generating a 3D structure of the molecule and optimizing its geometry.

Preparation of the Receptor: Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).

Docking Simulation: Using software to systematically sample different orientations and conformations of the ligand within the receptor's active site.

Analysis: Evaluating the resulting poses based on scoring functions that calculate binding energy, identifying key interactions like hydrogen bonds, and hydrophobic contacts that stabilize the complex.

Compound Class Target Protein Reported Docking/Binding Scores (kcal/mol) Key Findings
Thiophene SulfonamidesEnoyl acyl carrier protein reductase InhA (2NSD)-6 to -12Identified derivatives with high glide scores (>11), suggesting strong binding. nih.govresearchgate.net
N-substituted SulfonamidesPotential Drug Target 1AZM-6.8 to -8.2All derivatives showed superior predicted binding affinities compared to the reference drug acetazolamide (B1664987) (-5.25). researchgate.net
Benzene (B151609) SulfonamidesHuman Breast Cancer Receptor (4FA2)Not specified numerically, but effective binding was reported.Analysis of nonbonding interactions confirmed the potential for anti-breast cancer activity. nih.gov

Molecular Dynamics (MD) Simulations (Ligand-Receptor Complex Stability and Conformational Dynamics)

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to assess the stability and dynamic behavior of the predicted ligand-receptor complex over time. MD simulations model the physical movements of atoms and molecules, providing a more realistic representation of the complex in a physiological environment (e.g., in water at body temperature).

For a complex involving this compound, an MD simulation would provide insights into:

Stability of the Binding Pose: Confirming whether the orientation predicted by docking remains stable or if the ligand shifts or dissociates from the active site.

Conformational Changes: Observing how the protein and ligand adapt to each other's presence, including changes in protein side chains or the ligand's structure.

Role of Solvent: Understanding the influence of surrounding water molecules on the stability of the complex.

In studies of related compounds, MD simulations have been crucial for validating docking results. For example, thiophene sulfonamide derivatives with high docking scores were further analyzed using MD simulations to confirm their dynamic behavior and stability within the receptor's active site. nih.govresearchgate.net Similarly, an 80-nanosecond MD simulation was used to confirm the stability of a complex between a phenytoin (B1677684) derivative and cholesterol oxidase, showing a stable protein root-mean-square deviation (RMSD). researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Properties and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations provide detailed information about molecular geometry, electron distribution, and orbital energies, which are fundamental to understanding a molecule's reactivity and interaction capabilities.

For this compound, DFT calculations could determine:

Optimized Molecular Geometry: The most stable 3D arrangement of its atoms.

Molecular Electrostatic Potential (MEP): Mapping the electron density to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is critical for predicting non-covalent interactions.

Frontier Molecular Orbitals (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key indicators of a molecule's chemical reactivity and its ability to donate or accept electrons. The energy gap between HOMO and LUMO indicates the molecule's stability.

Studies on other sulfonamide-based compounds have successfully used DFT to optimize molecular structures and analyze electronic properties, with results showing good correlation with experimental data from spectroscopic methods like FT-IR and NMR. nih.govresearchgate.net These computational approaches confirm the formation of the target compound and provide insights into its electronic transitions and reactivity. nih.govresearchgate.net

Free Energy Perturbation and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) Analysis (Binding Affinity Calculations)

While docking provides a rapid estimate of binding affinity, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used for more accurate calculations of binding free energy. These methods analyze snapshots from MD simulations to calculate the energy difference between the bound and unbound states.

The binding free energy is typically decomposed into contributions from:

Van der Waals interactions

Electrostatic interactions

Polar solvation energy

Non-polar solvation energy

MM/GBSA calculations for a phenytoin derivative complexed with cholesterol oxidase estimated a total binding free energy of -51.5 ± 10.6 kcal/mol, with van der Waals and electrostatic forces being the most significant contributors. researchgate.net Such analyses for this compound would offer a quantitative prediction of its binding affinity to a specific target, which is invaluable for prioritizing compounds in drug discovery. These methods are considered more accurate than docking scores for ranking potential drug candidates. samipubco.com

Virtual Screening Approaches for Target Identification and Lead Discovery

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be either structure-based or ligand-based.

Structure-Based Virtual Screening (SBVS): Uses the 3D structure of the target protein to dock thousands or millions of compounds, ranking them based on their predicted binding affinity. A structure-based approach was successfully used to identify novel sulfonamide inhibitors of ecto-5'-nucleotidase, where 13 of 51 selected candidates were experimentally confirmed as active. nih.gov

Ligand-Based Virtual Screening (LBVS): Uses the structure of a known active ligand to find other molecules in a database with similar shapes or chemical properties. This method is employed when the 3D structure of the target is unknown. A ligand-based campaign combining QSAR and shape-based models identified a novel inhibitor for the M5 muscarinic acetylcholine (B1216132) receptor. nih.gov

This compound could be used as a query molecule in a ligand-based screen to find analogs with similar properties or could be identified as a "hit" in a structure-based screen against a relevant biological target.

Ligand-Based and Structure-Based Drug Design Principles

The insights gained from the computational methods described above are foundational to both ligand-based and structure-based drug design.

Structure-Based Drug Design relies on the 3D structure of the target. After docking this compound into a target's active site and confirming its stability with MD simulations, medicinal chemists can design new derivatives. For example, if a region of the binding pocket is unoccupied, a functional group could be added to the benzothiophene (B83047) scaffold to form an additional hydrogen bond, thereby increasing potency. This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery.

Ligand-Based Drug Design is used when the target structure is unknown. Starting with an active molecule like this compound, pharmacophore models can be developed. These models define the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. This pharmacophore can then be used to screen for other molecules that fit the model or to guide the design of new compounds that retain these key features. A study on 5HT7R antagonists developed a five-point pharmacophore model to screen databases and identify new potential ligands. researchgate.net

In both paradigms, computational studies provide a rational basis for modifying a lead compound like this compound to optimize its affinity, selectivity, and other drug-like properties.

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation of Analogs (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS))

The definitive identification and structural confirmation of newly synthesized benzothiophene (B83047) sulfonamide analogs are accomplished through a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for mapping the carbon-hydrogen framework of a molecule. In the analysis of benzothiophene derivatives, ¹H NMR provides information on the chemical environment of protons, their multiplicity (splitting patterns), and their proximity to one another. For instance, in the characterization of 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, a related benzothiophene structure, the proton signals for the methyl group and the tetrahydro portion of the ring system appear at distinct chemical shifts (δ), confirming their positions. researchgate.net ¹³C NMR complements this by identifying the chemical shifts of each unique carbon atom in the molecule, including those in the aromatic rings and the sulfonamide group. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. For benzothiophene sulfonamide analogs, key vibrational frequencies would confirm the presence of the S=O bonds of the sulfonamide group, N-H bonds, and various C-H and C=C bonds associated with the aromatic benzothiophene core. researchgate.net

The table below summarizes typical spectroscopic data used for the characterization of benzothiophene sulfonamide analogs, based on findings from related structures.

TechniqueObservationInformation Provided
¹H NMR Chemical Shifts (δ), Splitting PatternsElectronic environment and connectivity of protons.
¹³C NMR Chemical Shifts (δ)Identification of all unique carbon atoms in the molecule. researchgate.net
Mass Spec Molecular Ion Peak (M+), Fragmentation PatternMolecular weight and structural fragments. mdpi.com
IR Spec Vibrational Frequencies (cm⁻¹)Presence of key functional groups (e.g., S=O, N-H). researchgate.net

X-ray Crystallography of Compound Analogs and Ligand-Protein Complexes

X-ray crystallography provides unparalleled, high-resolution, three-dimensional structural information at the atomic level. nih.gov This technique is indispensable for unambiguously determining the molecular geometry, conformation, and intermolecular interactions of benzothiophene sulfonamide analogs in the solid state. mdpi.comnih.govresearchgate.net

When applied to ligand-protein complexes, X-ray crystallography offers a detailed snapshot of the binding event. nih.gov Studies on sulfonamide analogs binding to protein targets, such as FK506-binding protein 12 (FKBP12), have revealed highly conserved binding modes. nih.govresearchgate.net These crystal structures show that the sulfonamide functional group is a key recognition motif, often engaging in specific and crucial interactions with the protein's active site. nih.govchemrxiv.org For example, the sulfonamide oxygens can participate in conserved CH···O=S interactions with the protein backbone. nih.govchemrxiv.org Furthermore, crystallographic analysis can reveal how modifications to the sulfonamide, such as replacing an oxygen with a methylated nitrogen (forming a sulfonimidamide), can create new interaction possibilities, including acting as a hydrogen bond acceptor. nih.govresearchgate.net This structural insight is critical for the rational design of more potent and selective inhibitors.

FindingSignificanceReference
Molecular Conformation Determines the 3D shape and spatial arrangement of atoms in the analog. mdpi.com
Intermolecular Interactions Reveals how molecules pack in a crystal lattice through forces like hydrogen bonds. openaccessjournals.com
Ligand Binding Mode Shows the precise orientation and conformation of the analog within the protein's active site. nih.govresearchgate.net
Key Protein Contacts Identifies specific amino acid residues that interact with the ligand, guiding structure-activity relationship studies. nih.govchemrxiv.org

Biochemical Assays for Enzyme Kinetics and Inhibition (e.g., IC50, Ki determination, Inhibition Type)

Biochemical assays are essential for quantifying the biological activity of N-Methyl-1-benzothiophene-5-sulfonamide analogs, particularly their ability to inhibit specific enzyme targets. These assays measure the interaction between the compound and a purified protein in a controlled, in vitro environment.

IC50 Determination: The half-maximal inhibitory concentration (IC50) is a primary measure of a compound's potency. It represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. For example, various sulfonamide derivatives have been tested for their inhibitory activity against enzymes like urease and carbonic anhydrase, with IC50 values determined to compare their potencies. nih.gov Similarly, aryl sulfonamide analogs have been evaluated as inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI), with IC50 values ranging from the nanomolar to micromolar scale. nih.gov

Ki and Inhibition Type: Further kinetic studies are performed to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). The Ki provides a more absolute measure of binding affinity than the IC50. Mechanistic studies on adenosine (B11128) sulfamate (B1201201) analogues, for instance, have characterized their substrate-assisted inhibition of ubiquitin-activating enzymes, providing deep insight into how they function. nih.gov

The following table presents example data from biochemical assays on various sulfonamide-containing compounds, illustrating how potency is reported.

Compound ClassTargetAssayPotency (IC50)
Thiazolo-isoxazole SulfonamidesUreaseEnzyme Inhibition1.90 ± 0.02 µM to 2.02 ± 0.01 µM
Arylsulfonamido-naphthalenesKeap1-Nrf2 PPIFluorescence Polarization110 nM for lead compound

Cell-Based Assays for Proliferation, Viability, and Specific Biological Responses (e.g., Gene Expression, Protein Level Changes)

While biochemical assays measure activity against an isolated target, cell-based assays evaluate a compound's effects within a more complex and biologically relevant cellular environment. nuvisan.com These assays are critical for understanding a compound's potential therapeutic effects and its impact on cellular health.

Proliferation and Viability Assays: Assays such as the MTT assay are used to measure a compound's effect on cell viability and proliferation. researchgate.net For example, novel benzothiophene acrylonitrile (B1666552) analogs were evaluated for their cytotoxic potency against a panel of 60 human cancer cell lines, with GI50 values (concentration for 50% growth inhibition) in the nanomolar range, indicating potent anti-proliferative activity. nih.gov Similarly, the cytotoxicity of certain sulfonamide derivatives was determined against both cancerous and healthy cell lines to assess their therapeutic window. nih.gov

Assays for Specific Biological Responses: Beyond general viability, targeted assays can measure specific downstream effects of a compound's action. This includes changes in the expression of specific genes or the levels of particular proteins. For instance, treatment of human keratinocyte and mouse macrophage cell lines with benzo-thieno[3,2-d]pyrimidine sulfonamide derivatives was shown to inhibit the expression of pro-inflammatory proteins like COX-2 and iNOS. researchgate.net In another study, naphthalene (B1677914) sulfonamide analogs were shown to induce the messenger RNA (mRNA) levels of Nrf2 target genes, such as Nqo1, in a dose- and time-dependent manner in microglial cells, demonstrating a specific mechanism of action. nih.gov

The table below summarizes findings from cell-based assays for representative benzothiophene and sulfonamide analogs.

Compound ClassCell LineAssay TypeMeasured Response
Benzothiophene AcrylonitrilesHuman Cancer Cell LinesGrowth InhibitionPotent reduction in cell growth (GI50 < 100 nM). nih.gov
Benzo-thieno-pyrimidine SulfonamidesHuman KeratinocytesProtein ExpressionInhibition of COX-2, iNOS, and ICAM-1 expression. researchgate.net
Naphthalene Sulfonamide AnalogsMouse Microglial CellsGene Expression (mRNA)Up to 18-fold increase in Nqo1 mRNA levels. nih.gov

Emerging Research Applications and Future Perspectives

N-Methyl-1-benzothiophene-5-sulfonamide as a Chemical Probe in Biological Systems

While specific studies detailing this compound as a chemical probe are not extensively documented, the foundational benzothiophene (B83047) and sulfonamide moieties are instrumental in designing such tools. Chemical probes are small molecules used to study and manipulate biological systems, often by selectively interacting with a specific protein target. Given that the benzothiophene scaffold is a core component of various enzyme inhibitors, it is plausible that this compound could be developed as a probe. rsc.orgnih.gov

The sulfonamide group is a key pharmacophore known to target enzymes like carbonic anhydrases and kinases. nih.gov Derivatives of benzothiophene have been investigated as inhibitors for targets such as cyclooxygenase-2 (COX-2), Aurora kinases, and signal transducer and activator of transcription 3 (STAT3). nih.govnih.govbohrium.com Therefore, this compound could potentially be optimized as a selective probe to investigate the function and pathology of these or related enzymes, aiding in the elucidation of complex biological pathways. nih.gov

Potential in Drug Discovery and Development (as Lead Compounds, Scaffolds for Optimization)

The benzo[b]thiophene scaffold is considered a "privileged structure" in drug discovery due to its wide range of pharmacological activities. researchgate.netnih.gov This core is present in several FDA-approved drugs, highlighting its therapeutic potential. rsc.orgwikipedia.org Derivatives have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, antidiabetic, and anticonvulsant agents, among others. nih.govijpsjournal.combenthamdirect.com

This compound serves as a lead compound or a scaffold for optimization for several reasons. The benzothiophene core provides a rigid, aromatic structure that can be readily functionalized, while the N-methylsulfonamide group can engage in crucial hydrogen bonding and other interactions within a protein's active site. researchgate.net By modifying the substitution patterns on the benzothiophene ring or the sulfonamide nitrogen, medicinal chemists can fine-tune the compound's potency, selectivity, and pharmacokinetic properties. numberanalytics.com

For example, novel benzothiophene-3-carboxamide derivatives have been optimized as highly potent inhibitors of Aurora kinases A and B, which are key regulators of cell division and important targets in cancer therapy. nih.gov Similarly, other derivatives have been developed as potent inhibitors of STAT3, a transcription factor implicated in cancer progression. bohrium.com The structural similarity of this compound to these active compounds suggests its potential as a starting point for developing new therapeutics against similar targets.

Below is a table summarizing the biological activities of various benzothiophene derivatives, illustrating the scaffold's versatility.

Derivative ClassBiological Target/ActivityTherapeutic Area
Benzothiophene AcrylonitrilesAnticancer (Growth Inhibition)Oncology
Benzothiophene-3-CarboxamidesAurora Kinase A & B InhibitionOncology
Benzo[b]thiophene 1,1-DioxidesSTAT3 InhibitionOncology
Benzothieno[3,2-d]pyrimidin-4-one SulphonamidesCyclooxygenase-2 (COX-2) InhibitionAnti-inflammatory
4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamideCyclin-dependent kinase 5 (cdk5) InhibitionNeurodegenerative Disorders
General Benzothiophene DerivativesAntimicrobial, AntifungalInfectious Diseases

Role in Material Science and Other Industrial Applications

Beyond pharmaceuticals, the benzothiophene core is highly valued in material science, particularly in the field of organic electronics. researchgate.net The fused aromatic ring system provides a high degree of π-conjugation, which is essential for charge transport in organic semiconductor materials. numberanalytics.com This property makes benzothiophene derivatives promising candidates for applications in:

Organic Field-Effect Transistors (OFETs): Compounds like nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) have been extensively studied for their high charge carrier mobility and thermal stability. researchgate.netresearchgate.net

Organic Light-Emitting Diodes (OLEDs): The tunable electronic properties of benzothiophenes allow for the creation of materials that can efficiently transport holes or emit light, making them useful in the emissive and charge-transporting layers of OLEDs. researchgate.netbgu.ac.il

Organic Solar Cells (PSCs): Benzothiophene-based polymers have been designed as donor materials in bulk-heterojunction solar cells. bgu.ac.ilbentham.co.uk

The introduction of a sulfonamide group, as in this compound, could further modulate the electronic properties of the core structure. Chemical oxidation of the thiophene (B33073) sulfur atom to a sulfone (1,1-dioxide) is a known strategy to transform the electron-donating character of the thiophene ring, which can be useful for developing n-type semiconductor materials. mdpi.com Additionally, benzothiophenes are used as starting materials for dyes, such as thioindigo. rsc.orgwikipedia.org

Development of Novel Synthetic Strategies for Benzothiophene Sulfonamides

The synthesis of the benzothiophene scaffold has been an area of active research, leading to the development of numerous efficient and versatile methods. rsc.org These strategies often focus on constructing the fused ring system, after which standard chemical transformations can be used to install the N-methylsulfonamide group.

Novel strategies for synthesizing the benzothiophene core include:

Cyclization Reactions: Electrophilic cyclization is a common method. For instance, an iodine-mediated one-pot reaction can be used to create highly functionalized 2,3-disubstituted benzo[b]thiophenes under mild conditions. morressier.comresearchgate.net

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions are widely used for C-H arylation to build the benzothiophene system. organic-chemistry.org More recently, rhodium-catalyzed three-component coupling reactions of arylboronic acids, alkynes, and elemental sulfur have been developed for a highly regioselective synthesis. researchgate.net

Aryne Chemistry: A one-step synthesis of 3-substituted benzothiophenes has been achieved through the reaction of aryne precursors with alkynyl sulfides. nih.govrsc.org

Electrochemical Methods: Green and efficient electrochemical methods have been developed for synthesizing C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates without external oxidants or catalysts. organic-chemistry.org

Once the benzothiophene core is synthesized, the sulfonamide group is typically introduced via sulfonation of the aromatic ring followed by conversion to a sulfonyl chloride, which is then reacted with methylamine (B109427) to yield the final this compound.

Integration of Experimental and Computational Approaches for Rational Drug Design

The development of benzothiophene sulfonamides as therapeutic agents is greatly enhanced by the integration of computational and experimental techniques. numberanalytics.com Rational drug design aims to predict how a molecule will interact with a biological target, thereby reducing the trial-and-error nature of traditional drug discovery. tandfonline.comresearchgate.net

Key computational methods applied to benzothiophene derivatives include:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. imist.ma For benzothiophene derivatives, 2D and 3D-QSAR models have been successfully used to identify the key molecular features (e.g., steric, electrostatic, and hydrophobic properties) that govern their anticancer or antimalarial activity. researchgate.netnih.govtandfonline.comacs.org These models provide valuable insights for designing new derivatives with improved potency.

Molecular Docking: This technique predicts the preferred binding orientation of a ligand within the active site of a target protein. ijpsjournal.com Docking studies on benzothiophene sulfonamides have been used to understand their interactions with enzymes like COX-2 and dihydropteroate (B1496061) synthase (DHPS), revealing key amino acid residues involved in binding. nih.govnih.gov Such studies are crucial for optimizing the scaffold to enhance binding affinity and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the predicted binding mode and providing deeper insights into the binding energetics. tandfonline.comnih.gov

These computational approaches allow researchers to prioritize which novel benzothiophene sulfonamide derivatives to synthesize and test experimentally, streamlining the drug discovery pipeline and increasing the likelihood of identifying promising clinical candidates. nih.gov

Q & A

Q. What are the standard synthetic routes for N-Methyl-1-benzothiophene-5-sulfonamide, and what key reagents and conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves sulfonylation of 1-benzothiophene derivatives followed by N-methylation. Key steps include:

  • Sulfonation: Reaction of 1-benzothiophene with chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the sulfonyl group .
  • N-Methylation: Use of methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .
    Critical factors for yield optimization include stoichiometric control of methylating agents, reaction time (12–24 hours), and inert atmosphere to prevent oxidation.

Q. Table 1: Comparative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
SulfonationChlorosulfonic acid, 0–5°C, 2h65–75
N-MethylationCH₃I, K₂CO₃, DMF, 60°C, 12h80–85

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR: Prioritize signals for the methyl group (δ 2.8–3.2 ppm in ¹H NMR; δ 35–40 ppm in ¹³C NMR) and aromatic protons in the benzothiophene ring (δ 7.0–8.0 ppm) .
  • IR Spectroscopy: Confirm sulfonamide groups via S=O stretching (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and N–H bending (if present, 1550–1500 cm⁻¹) .
  • Mass Spectrometry: Look for molecular ion peaks at m/z 261.3 (C₁₀H₉NO₂S₂⁺) and fragmentation patterns consistent with sulfonamide cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for sulfonamide derivatives, particularly in torsion angle discrepancies?

Methodological Answer: Use software suites like SHELXL for refinement:

  • Data Validation: Cross-check Rint values (target < 0.05) and residual density maps to identify misplaced atoms .
  • Twinning Analysis: Apply the Hooft parameter or RESTRAIN commands in SHELXL to handle twinned crystals, common in sulfonamides due to flexible substituents .
  • Case Study: A 2023 study resolved conflicting torsion angles in a related sulfonamide by refining hydrogen atom positions using neutron diffraction data, reducing R1 from 0.12 to 0.06 .

Q. How do substituents on the benzothiophene ring modulate biological activity, and what computational tools can guide structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Effects: Electron-withdrawing groups (e.g., –NO₂) enhance receptor binding affinity, while bulky groups reduce membrane permeability .
  • Computational Workflow:
    • Docking Studies: Use AutoDock Vina to predict binding modes with target proteins (e.g., carbonic anhydrase IX).
    • Quantum Mechanical (QM) Modeling: Calculate electrostatic potential maps (e.g., via Gaussian 16) to identify nucleophilic/electrophilic regions .
    • MD Simulations: Assess stability of ligand-protein complexes in aqueous environments using GROMACS .

Q. Table 2: Substituent Impact on IC₅₀ (Carbonic Anhydrase IX)

SubstituentPositionIC₅₀ (nM)Reference
–CH₃512.3
–NO₂58.7
–OCH₃518.9

Q. What strategies are effective in analyzing reaction intermediates during the synthesis of this compound?

Methodological Answer:

  • In Situ Monitoring: Use ReactIR to track sulfonation progress via disappearance of S–Cl stretches (550–600 cm⁻¹) .
  • LC-MS/MS: Identify transient intermediates (e.g., sulfonic acid derivatives) with a C18 column and ESI+ ionization .
  • Isolation via Column Chromatography: Optimize solvent gradients (hexane:EtOAc, 4:1 to 1:1) to separate polar intermediates .

Q. How can researchers validate the purity of this compound for pharmacological assays?

Methodological Answer:

  • HPLC-DAD: Use a reverse-phase column (Agilent Zorbax SB-C18) with isocratic elution (acetonitrile:water, 70:30) and monitor at 254 nm. Purity ≥95% is required for in vitro studies .
  • Elemental Analysis: Confirm %C, %H, and %N within ±0.4% of theoretical values (C: 53.2%, H: 3.8%, N: 5.4%) .

Q. What are the challenges in interpreting mass spectrometry fragmentation patterns for sulfonamide derivatives?

Methodological Answer:

  • Common Pitfalls: Over-reliance on m/z 156.1 (SO₂NH₂⁺ fragment) may lead to false positives. Confirm with MS/MS transitions (e.g., 261.3 → 156.1 and 105.0) .
  • High-Resolution MS (HRMS): Use Orbitrap or TOF analyzers to distinguish isobaric ions (e.g., C₁₀H₉NO₂S₂⁺ vs. C₉H₁₁N₂O₃S⁺) with mass accuracy < 2 ppm .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.